molecular formula C12H32N4O12P4 B150731 Dotmp CAS No. 91987-74-5

Dotmp

Cat. No.: B150731
CAS No.: 91987-74-5
M. Wt: 548.3 g/mol
InChI Key: RCXMQNIDOFXYDO-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, commonly known as DOTMP, is a polyaminophosphonic acid. It is a chelating agent that forms highly stable complexes with various metal ions, particularly lanthanides. This compound is of significant interest in the field of nuclear medicine, particularly for its use in radiopharmaceuticals for bone pain palliation and targeted radiotherapy.

Biochemical Analysis

Biochemical Properties

Dotmp is known to interact with various biomolecules in the body. It has been observed to have a high affinity for skeletal tissues , suggesting that it may interact with proteins and enzymes involved in bone metabolism

Cellular Effects

The effects of this compound on cells are primarily observed in its potential therapeutic applications. In studies, this compound has been shown to have a selective uptake in skeletal tissues , indicating that it may influence cellular processes in these tissues

Molecular Mechanism

It is known to bind to skeletal tissues , suggesting that it may interact with biomolecules in these tissues This could potentially involve enzyme inhibition or activation, changes in gene expression, or other molecular interactions

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit excellent stability at room temperature . Studies on the long-term effects of this compound on cellular function in in vitro or in vivo studies are ongoing.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been studied. In one study, dogs were administered this compound and monitored for evidence of toxicity in the bone marrow and vital organs . The dogs tolerated the administration of this compound without apparent clinical toxicity , suggesting that this compound may have a favorable safety profile at the dosages tested.

Metabolic Pathways

Given its affinity for skeletal tissues , it is likely that this compound interacts with enzymes or cofactors involved in bone metabolism

Transport and Distribution

Given its observed affinity for skeletal tissues , it is likely that this compound interacts with transporters or binding proteins that facilitate its distribution to these tissues.

Subcellular Localization

Given its observed affinity for skeletal tissues , it is possible that this compound is directed to specific compartments or organelles within cells in these tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOTMP involves the reaction of 1,4,7,10-tetraazacyclododecane with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and advanced purification methods, such as chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: DOTMP primarily undergoes complexation reactions with metal ions. It can form stable complexes with lanthanides, actinides, and other transition metals. These complexes are often used in radiopharmaceutical applications.

Common Reagents and Conditions:

    Complexation Reactions: this compound reacts with metal salts (e.g., lutetium chloride, yttrium chloride) in aqueous solutions. The reaction conditions typically involve adjusting the pH to neutral or slightly basic to facilitate complex formation.

    Radiolabeling: For radiopharmaceutical applications, this compound is labeled with radioactive isotopes such as lutetium-177 or holmium-166. The labeling process involves mixing this compound with the radioactive isotope in a buffered solution and incubating at room temperature.

Major Products Formed:

    Lutetium-177 this compound: Used for bone pain palliation and targeted radiotherapy.

    Holmium-166 this compound: Investigated for its potential in treating bone metastases.

Scientific Research Applications

Chemistry: DOTMP is used as a chelating agent in various chemical applications, including the separation and purification of metal ions.

Biology: In biological research, this compound is used to study the biodistribution and pharmacokinetics of metal complexes in living organisms.

Medicine: this compound is primarily used in nuclear medicine for the development of radiopharmaceuticals. It is used to deliver therapeutic doses of radiation to bone tissues, particularly in the treatment of bone metastases and bone pain palliation.

Industry: In the industrial sector, this compound is used in water treatment processes to prevent scale formation and corrosion by chelating metal ions.

Mechanism of Action

The mechanism of action of DOTMP in radiopharmaceutical applications involves its ability to selectively bind to bone tissues. When labeled with a radioactive isotope, this compound delivers targeted radiation to bone metastases, thereby reducing pain and inhibiting tumor growth. The chelated metal ion, such as lutetium-177 or holmium-166, emits beta particles that destroy cancer cells in the bone while minimizing damage to surrounding healthy tissues.

Comparison with Similar Compounds

    Ethylenediaminetetramethylenephosphonic Acid (EDTMP): Another polyaminophosphonic acid used in radiopharmaceuticals for bone pain palliation.

    Propylenediaminetetramethylenephosphonic Acid (PDTMP): Similar to DOTMP but with different structural properties and applications.

    Diethylenetriaminepentakis(methylphosphonic) Acid (PPA): Used in similar applications but with different chelation properties.

Comparison: this compound is unique due to its high thermodynamic stability and kinetic inertness when forming complexes with lanthanides. Compared to EDTMP and PDTMP, this compound forms more stable complexes, making it a preferred choice for radiopharmaceutical applications. Additionally, this compound’s ability to form highly stable complexes with a wide range of metal ions enhances its versatility in various scientific and industrial applications.

Properties

IUPAC Name

[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMQNIDOFXYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4O12P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919416
Record name [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91987-74-5
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091987745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DOTMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F5KPT4JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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